N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is an organic compound that features a bromothiophene moiety attached to a chloropyridine ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, the reaction of 3-bromothiophene-2-carbaldehyde with 6-chloropyridin-3-amine in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene and chloropyridine moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-Bromothiophen-2-yl)methyl]-3-fluoroaniline
- **N-[(3-Bromothiophen-2-yl)methyl]-2-fluoroaniline
- **N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
Uniqueness
N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is unique due to the presence of both bromothiophene and chloropyridine moieties, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H8BrClN2S |
---|---|
Molecular Weight |
303.61 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
InChI |
InChI=1S/C10H8BrClN2S/c11-8-3-4-15-9(8)6-13-7-1-2-10(12)14-5-7/h1-5,13H,6H2 |
InChI Key |
WRQAGYPKBZNKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC2=C(C=CS2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.